Methyl 2-hexyl-3-hydroxy-5-(oxan-2-yloxy)hexadecanoate
Overview
Description
Methyl 2-hexyl-3-hydroxy-5-(oxan-2-yloxy)hexadecanoate is an organic compound with the molecular formula C28H54O5 and a molecular weight of 470.73 g/mol. This compound is known for its use in the preparation of pancreas lipase inhibitors. It is a yellow oil that is soluble in chloroform, dichloromethane, ethyl acetate, methanol, and tetrahydrofuran.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hexyl-3-hydroxy-5-(oxan-2-yloxy)hexadecanoate involves the reaction of 2-hexyl-3-oxo-5-(oxan-2-yloxy)hexadecanoic acid with methanol in the presence of a catalyst . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours . The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized for large-scale production, and the product is purified using industrial-scale chromatography and distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hexyl-3-hydroxy-5-(oxan-2-yloxy)hexadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The oxan-2-yloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hexyl-3-hydroxy-5-(oxan-2-yloxy)hexadecanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of pancreatic lipase.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-hexyl-3-hydroxy-5-(oxan-2-yloxy)hexadecanoate involves its interaction with specific molecular targets, such as enzymes. For example, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and glycerol.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hexyl-5-hydroxy-3-oxohexadecanoate
- 2-Hexyl-3-hydroxy-5-(tetrahydro-2H-pyran-2-yl)oxy-hexadecanoic Acid Methyl Ester
Uniqueness
Methyl 2-hexyl-3-hydroxy-5-(oxan-2-yloxy)hexadecanoate is unique due to its specific structure, which includes an oxan-2-yloxy group. This structural feature contributes to its distinct chemical and biological properties, such as its ability to inhibit pancreatic lipase. Compared to similar compounds, it may offer enhanced stability and solubility in various solvents, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-hexyl-3-hydroxy-5-(oxan-2-yloxy)hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54O5/c1-4-6-8-10-11-12-13-14-15-19-24(33-27-21-17-18-22-32-27)23-26(29)25(28(30)31-3)20-16-9-7-5-2/h24-27,29H,4-23H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVZNBBKHPHBRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)OC)O)OC1CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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